molecular formula C16H18FN3O3 B13800854 1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 74274-65-0

1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B13800854
CAS No.: 74274-65-0
M. Wt: 319.33 g/mol
InChI Key: ODXFNLRSKBQFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound known for its diverse applications in medicinal chemistry. It belongs to the class of quinolone antibiotics, which are known for their broad-spectrum antibacterial activity. This compound is characterized by its unique structure, which includes a naphthyridine core, a piperidinyl group, and a fluoro substituent.

Preparation Methods

The synthesis of 1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the naphthyridine core, which is achieved through a series of condensation reactions involving appropriate precursors.

    Piperidinyl Substitution: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine as the nucleophile.

    Final Steps:

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the piperidinyl group can be replaced with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new quinolone antibiotics with enhanced antibacterial activity and reduced resistance.

    Biological Studies: The compound is used in studies investigating the mechanisms of bacterial DNA gyrase and topoisomerase IV inhibition, which are the primary targets of quinolone antibiotics.

    Pharmacokinetics: Research on the absorption, distribution, metabolism, and excretion (ADME) of this compound helps in understanding its pharmacokinetic profile and optimizing its therapeutic efficacy.

    Industrial Applications: The compound is used in the synthesis of other quinolone derivatives and as a reference standard in quality control laboratories.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the disruption of essential cellular processes and ultimately bacterial cell death.

Comparison with Similar Compounds

1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can be compared with other quinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar core structure and mechanism of action, they differ in their substituents, which influence their spectrum of activity, pharmacokinetic properties, and resistance profiles.

Similar Compounds

    Ciprofloxacin: Known for its broad-spectrum activity and use in treating various bacterial infections.

    Levofloxacin: A more potent enantiomer of ofloxacin with enhanced activity against Gram-positive bacteria.

    Moxifloxacin: Notable for its improved activity against anaerobic bacteria and respiratory pathogens.

The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties and potential advantages in overcoming bacterial resistance.

Properties

CAS No.

74274-65-0

Molecular Formula

C16H18FN3O3

Molecular Weight

319.33 g/mol

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperidin-1-yl-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)13(21)10-8-12(17)15(18-14(10)19)20-6-4-3-5-7-20/h8-9H,2-7H2,1H3,(H,22,23)

InChI Key

ODXFNLRSKBQFAR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCCCC3)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.